5-(Chloromethyl)nicotinonitrile
Description
Significance of Pyridine (B92270) and Nicotinonitrile Ring Systems in Medicinal Chemistry
The pyridine ring, a nitrogen-containing heterocycle, is a fundamental structural motif in a vast number of pharmaceutical agents and natural products. acs.orgnih.gov Its presence is critical to the biological activity of numerous drugs, influencing parameters such as solubility, binding to biological targets, and metabolic stability. acs.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, facilitating interactions with enzymes and receptors. Over the past decade alone, a significant number of drugs approved by the U.S. Food and Drug Administration (FDA) have incorporated a pyridine scaffold, with a notable prevalence in anticancer and central nervous system-acting agents. researchgate.net In fact, pyridine is one of the most common N-heteroaromatics found in physiologically active compounds. researchgate.net
Within the broader class of pyridine derivatives, nicotinonitriles (also known as 3-cyanopyridines) have emerged as a particularly important scaffold in medicinal chemistry. ekb.egscinito.ai The cyano group, being an electron-withdrawing group, modulates the electronic properties of the pyridine ring and can participate in various chemical transformations, making it a versatile handle for synthetic chemists. researchgate.net Nicotinonitrile derivatives have been shown to possess a wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. ekb.eg
Historical Context of Nicotinonitrile Derivatives in Drug Discovery and Development
The exploration of nicotinonitrile derivatives in drug discovery has yielded several successful marketed drugs. ekb.egscinito.aiekb.eg Compounds such as Bosutinib, Neratinib (used in cancer therapy), and Milrinone (a cardiovascular agent) feature the nicotinonitrile core, underscoring its therapeutic relevance. ekb.egscinito.aiekb.eg The development of these drugs has spurred further research into the synthesis and biological evaluation of novel nicotinonitrile-based compounds. ekb.eg Over the years, extensive research has been dedicated to developing synthetic pathways to access a diverse range of nicotinonitrile analogues, leading to a wealth of knowledge about their therapeutic potential. ekb.eg This has established the nicotinonitrile ring as an attractive and privileged scaffold for the design of new therapeutic agents targeting a wide spectrum of diseases. researchgate.net
Overview of 5-(Chloromethyl)nicotinonitrile within the Nicotinonitrile Class
This compound, also known as 5-(chloromethyl)pyridine-3-carbonitrile, is a specific derivative within this important class of compounds. It is primarily recognized as a valuable chemical intermediate or building block for the synthesis of more complex molecules. dtic.mil The key feature of this compound is the chloromethyl group at the 5-position of the nicotinonitrile ring. This group is a reactive site, allowing for the covalent attachment of the 5-(cyanopyridin-3-yl)methyl moiety to other molecules through nucleophilic substitution reactions.
While detailed, peer-reviewed synthesis procedures for this compound are not extensively documented in public literature, its commercial availability indicates that established manufacturing processes exist. General synthetic strategies for similar compounds, such as the chlorination of a corresponding hydroxymethyl or methyl pyridine, suggest plausible routes. For instance, the conversion of a hydroxymethyl group to a chloromethyl group can be achieved using reagents like thionyl chloride. prepchem.com The utility of this compound as a synthetic precursor is highlighted in patent literature, where it has been used in the preparation of substituted pyridine compounds investigated as anti-inflammatory agents. dntb.gov.ua
Below are some of the known properties of this compound:
| Property | Value |
| Molecular Formula | C₇H₅ClN₂ |
| Molecular Weight | 152.58 g/mol |
| CAS Number | 562074-59-3 |
| Predicted Boiling Point | 284.7±25.0 °C |
| Predicted Density | 1.26±0.1 g/cm³ |
Table 1: Physicochemical properties of this compound. Data sourced from researchgate.netepa.gov.
Research Gaps and Future Directions for this compound Studies
A review of the current scientific literature reveals a significant research gap concerning the intrinsic biological activity of this compound itself. The majority of studies focus on its utility as a synthetic intermediate rather than its own pharmacological profile. This lack of data presents a clear opportunity for future investigation. Given that the nicotinonitrile scaffold is a known pharmacophore, it is plausible that this compound could possess its own interesting biological properties that are yet to be discovered.
Future research directions for this compound can be envisioned in two main areas:
Exploration of Intrinsic Bioactivity: A systematic evaluation of the compound's activity across various biological targets would be a valuable endeavor. Screening against panels of enzymes and receptors, particularly those for which other nicotinonitrile derivatives have shown affinity (e.g., kinases, phosphodiesterases), could reveal novel therapeutic potential.
Expanded Use as a Synthetic Building Block: The true potential of this compound lies in its role as a versatile building block. Future work should focus on utilizing this reactive intermediate to generate libraries of novel, more complex nicotinonitrile derivatives. By systematically reacting it with a wide range of nucleophiles, chemists can create a diverse set of molecules for high-throughput screening in various disease models. This approach aligns with the broader trends in medicinal chemistry, which emphasize the development of efficient synthetic routes to novel chemical entities for drug discovery. nih.gov The continued application of this compound in the synthesis of innovative molecules will likely lead to the identification of new lead compounds for a range of therapeutic areas.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(chloromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-2-6-1-7(3-9)5-10-4-6/h1,4-5H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUTYLPZWIBCIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C#N)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30622931 | |
| Record name | 5-(Chloromethyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
562074-59-3 | |
| Record name | 5-(Chloromethyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 5 Chloromethyl Nicotinonitrile
Nucleophilic Substitution Reactions
The most prominent reaction pathway for 5-(Chloromethyl)nicotinonitrile involves the nucleophilic substitution at the benzylic-type carbon of the chloromethyl group. This reactivity is enhanced due to the ability of the pyridine (B92270) ring to stabilize the transition state of the reaction.
Displacement of the Chloromethyl Group by Various Nucleophiles (e.g., Amines, Alcohols, Thiols)
The chlorine atom of the chloromethyl group is a good leaving group, readily displaced by a wide range of nucleophiles. This allows for the synthesis of a diverse array of 5-substituted nicotinonitrile derivatives.
Reaction with Amines: Primary and secondary amines react with this compound to form the corresponding 5-(aminomethyl)nicotinonitrile (B3195980) derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. Studies on analogous structures show that these reactions proceed with good yields. For example, various anilines can be used to produce N-aryl-substituted aminomethyl compounds. ekb.eg
Reaction with Alcohols: Alcohols and alkoxides serve as oxygen-based nucleophiles to produce 5-(alkoxymethyl)nicotinonitrile derivatives, also known as ethers. Similar to reactions with amines, a base is often employed to deprotonate the alcohol, increasing its nucleophilicity. The synthesis of related 5-(alkoxymethyl)furfurals from 5-(chloromethyl)furfural, a structurally similar compound, highlights the feasibility and efficiency of this transformation.
Reaction with Thiols: Thiols and thiolates are excellent sulfur-based nucleophiles and react readily with this compound to yield 5-((alkylthio)methyl)nicotinonitrile or 5-((arylthio)methyl)nicotinonitrile derivatives (thioethers). These reactions are generally efficient due to the high nucleophilicity of sulfur.
The following table summarizes representative nucleophilic substitution reactions on pyridine derivatives with similar reactive sites, illustrating the scope of this transformation.
| Nucleophile | Product Type | Typical Conditions | Representative Yield |
|---|---|---|---|
| Aniline | 5-((Arylamino)methyl)nicotinonitrile | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat | Good to Excellent |
| Methanol | 5-(Methoxymethyl)nicotinonitrile | Base (e.g., NaH), Solvent (e.g., THF) | High |
| Thiophenol | 5-((Phenylthio)methyl)nicotinonitrile | Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) | High |
| Sodium Azide (B81097) | 5-(Azidomethyl)nicotinonitrile | Solvent (e.g., DMF), Room Temp | Excellent |
This table is illustrative, based on the reactivity of analogous benzylic halides and substituted pyridines.
Mechanistic Pathways of Nucleophilic Attack
The nucleophilic substitution at the chloromethyl group can proceed through two primary mechanistic pathways: the bimolecular nucleophilic substitution (S(_N)2) and the unimolecular nucleophilic substitution (S(_N)1).
In the S(_N)2 mechanism , the nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs. googleapis.com This is a single-step, concerted process. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. googleapis.com This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents.
In the S(_N)1 mechanism , the reaction proceeds through a two-step process. The first and rate-determining step is the slow departure of the leaving group to form a carbocation intermediate. googleapis.com This intermediate is stabilized by resonance with the adjacent pyridine ring. In the second step, the carbocation rapidly reacts with a nucleophile. This pathway is favored by weak nucleophiles, polar protic solvents that can stabilize the carbocation intermediate, and substrates that can form stable carbocations.
For this compound, the specific pathway can be influenced by the reaction conditions and the nature of the nucleophile. The ability of the pyridine ring to stabilize a positive charge on the adjacent benzylic carbon suggests that an S(_N)1 pathway is plausible, particularly with weaker nucleophiles or under solvolysis conditions. However, with strong nucleophiles, the S(_N)2 pathway is often competitive or dominant. Some reactions may also proceed through borderline mechanisms that have characteristics of both S(_N)1 and S(_N)2 pathways. ntnu.no
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) on the pyridine ring of this compound is significantly more challenging than on a benzene (B151609) ring. The nitrogen atom in the pyridine ring is electronegative, which deactivates the ring towards attack by electrophiles. google.commdpi.com Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, creating a pyridinium (B92312) ion which is even more strongly deactivated.
Influence of Substituents on Regioselectivity
The position of electrophilic attack on the substituted pyridine ring is governed by the directing effects of the existing substituents, the chloromethyl group at C5 and the cyano group at C3.
Cyano Group (-CN): The cyano group is a powerful electron-withdrawing group and a strong deactivator. In aromatic systems, it acts as a meta-director. nih.gov On the pyridine ring of the target molecule, being at C3, it would direct incoming electrophiles to position 5 (which is already occupied) and deactivate the ring significantly.
Chloromethyl Group (-CH2Cl): The chloromethyl group is considered weakly deactivating due to the inductive effect of the chlorine atom. In benzene chemistry, it is typically an ortho, para-director. nih.gov Located at C5 on the pyridine ring, it would direct incoming electrophiles to positions 4 and 6 (ortho) and position 2 (para).
The combined influence of these two groups, along with the inherent deactivation of the pyridine ring, makes electrophilic substitution difficult. However, if a reaction were to occur, the substitution would be directed to the positions least deactivated. The most likely positions for electrophilic attack are C2, C4, and C6. The analysis of the resonance structures of the intermediates (the sigma complex) formed upon attack at each position shows that attack at C2, C4, or C6 avoids placing a positive charge directly on the electronegative ring nitrogen, which would be a highly unstable arrangement. google.com Therefore, substitution at these positions is favored over attack at the nitrogen atom. Predicting the exact regiochemical outcome among the C2, C4, and C6 positions would require specific experimental data or high-level computational studies, as it depends on a subtle balance of electronic and steric effects. For instance, nitration of 3-substituted pyridines can lead to substitution at the 2- and 6-positions. google.com
Cycloaddition Reactions
The nitrile (cyano) functionality of this compound can participate in cycloaddition reactions, serving as a dipolarophile.
[3+2] Cycloaddition Studies
The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a powerful reaction for constructing five-membered heterocyclic rings. researchgate.netnih.gov In this reaction, a 1,3-dipole reacts with a dipolarophile (a π-system, such as a nitrile).
A prominent example of this reaction type is the synthesis of tetrazoles from nitriles and azides. youtube.comorganic-chemistry.org The cyano group of this compound can react with an azide source, such as sodium azide (NaN₃) or organic azides, to form a 5-substituted tetrazole ring. organic-chemistry.orgmdpi.com The reaction mechanism involves the concerted addition of the azide 1,3-dipole across the carbon-nitrogen triple bond of the nitrile. youtube.com This reaction is often catalyzed by Lewis or Brønsted acids, which activate the nitrile group towards nucleophilic attack by the azide. organic-chemistry.org The formation of the stable, aromatic tetrazole ring provides a strong thermodynamic driving force for the reaction. organic-chemistry.org
Similarly, the nitrile group can react with other 1,3-dipoles, such as nitrile oxides, to form different five-membered heterocycles like oxadiazoles. nih.gov These cycloaddition reactions provide a versatile method for elaborating the structure of this compound to create more complex heterocyclic systems with potential applications in medicinal chemistry and materials science. youtube.com
Simmons-Smith Reaction and Cyclopropanation Derivatives
A diligent search of scientific databases and chemical literature did not yield any specific examples of the Simmons-Smith reaction or other cyclopropanation methods being applied to this compound. The reactivity of the chloromethyl group and the electronic nature of the pyridine ring may influence the feasibility of such a transformation.
The Simmons-Smith reaction is a well-established and versatile method for the synthesis of cyclopropanes from alkenes. wikipedia.orgmdpi.com It is a cheletropic reaction that involves an organozinc carbenoid, typically formed from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple (Zn-Cu). wikipedia.orgmasterorganicchemistry.com This reagent, often represented as ICH₂ZnI, delivers a methylene (B1212753) group (CH₂) to both carbons of a double bond in a concerted, stereospecific manner. wikipedia.org This means that the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product. wikipedia.org
The reaction is thought to proceed through a "butterfly" transition state, where the zinc carbenoid complexes with the alkene before delivering the methylene group. mdpi.com A significant advantage of the Simmons-Smith reaction is its tolerance of various functional groups, including alcohols, ethers, and carbonyls, which might otherwise react under different cyclopropanation conditions. wikipedia.org
A notable modification, known as the Furukawa modification, utilizes diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, which can enhance reactivity and reproducibility, especially for less reactive or sterically hindered alkenes. wikipedia.orgmdpi.com The general reactivity trend shows that electron-rich alkenes react more readily than electron-poor ones. masterorganicchemistry.com
Table 1: General Examples of the Simmons-Smith Reaction
| Alkene | Product | Notes |
|---|---|---|
| Cyclohexene | Bicyclo[4.1.0]heptane (Norcarane) | A classic example demonstrating the formation of a bicyclic system. wikipedia.org |
| (Z)-3-hexene | cis-1,2-diethylcyclopropane | Illustrates the stereospecificity of the reaction; the cis-alkene yields the cis-cyclopropane. |
Condensation and Coupling Reactions
Specific multi-component condensation reactions involving this compound as a primary reactant are not documented in the reviewed literature. The inherent reactivity of the chloromethyl group as an electrophile could potentially allow its participation in such reactions, but specific protocols have not been published.
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials. rsc.orgnih.gov This approach is celebrated for its atom economy, step economy, and its ability to rapidly generate complex molecules from simple precursors, which is particularly valuable in medicinal chemistry and drug discovery. rsc.orgdovepress.com
MCRs often proceed through a cascade of elementary reaction steps, such as condensations, additions, and cyclizations, without the need to isolate intermediates. dovepress.com Famous examples of MCRs include the Hantzsch pyridine synthesis, the Biginelli reaction for dihydropyrimidinones, and the Ugi and Passerini reactions which are based on an isocyanide component. ku.edumdpi.com The design of new MCRs is an active area of research, enabling the synthesis of diverse libraries of heterocyclic compounds. dovepress.com
Table 2: Examples of Well-Known Multi-Component Reactions
| Reaction Name | Reactants | Product Type |
|---|---|---|
| Biginelli Reaction | An aldehyde, a β-ketoester (e.g., ethyl acetoacetate), urea (B33335) | Dihydropyrimidinone |
| Hantzsch Pyridine Synthesis | An aldehyde, two equivalents of a β-ketoester, ammonia (B1221849) or ammonium (B1175870) acetate | 1,4-Dihydropyridine, which can be oxidized to a pyridine. mdpi.com |
| Ugi Reaction | An aldehyde or ketone, an amine, a carboxylic acid, an isocyanide | α-Acylamino carboxamide |
| Passerini Reaction | An aldehyde or ketone, a carboxylic acid, an isocyanide | α-Acyloxy carboxamide |
There is no available literature describing the use of this compound in palladium-catalyzed Stille coupling reactions for the synthesis of aza-stilbenes. While the pyridine moiety is a common feature in such products, the chloromethyl group is not the typical functional handle used for Stille coupling; aryl or vinyl halides or triflates are generally required.
The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an sp²-hybridized organic halide or pseudohalide (like a triflate). researchgate.netnumberanalytics.com This reaction is a cornerstone of modern organic synthesis due to its tolerance for a wide array of functional groups and the often mild reaction conditions required. researchgate.net
The catalytic cycle is generally understood to involve three main steps:
Oxidative Addition: The organic halide adds to the palladium(0) catalyst to form a palladium(II) species. numberanalytics.com
Transmetalation: The organostannane transfers its organic group to the palladium(II) complex, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst.
For the synthesis of aza-stilbenes (styrylpyridines), a typical Stille coupling would involve reacting a halopyridine with a vinylstannane or a vinylpyridine with a halobenzene derivative in the presence of a palladium catalyst like Pd(PPh₃)₄. researchgate.net
While general reactions of chloropyridines with hydrazine (B178648) hydrate (B1144303) are known, specific studies detailing the reaction between this compound and hydrazine hydrate are not present in the accessible literature. The presence of two electrophilic centers—the benzylic carbon of the chloromethyl group and potentially the nitrile carbon—could lead to complex reactivity.
Hydrazine hydrate (N₂H₄·H₂O) is a potent nucleophile and a reducing agent commonly used in organic synthesis. organic-chemistry.org Its reaction with alkyl halides, such as a chloromethyl group, typically results in a nucleophilic substitution to form the corresponding alkylhydrazine. This reaction is fundamental for the synthesis of various nitrogen-containing heterocycles. For instance, reacting 2-chloropyridine (B119429) derivatives with hydrazine hydrate can yield 2-hydrazinopyridine (B147025) derivatives. google.com
In some cases, especially with more complex substrates like chloroquinazolines or chloroquinolines, the reaction with hydrazine can lead to not just substitution but also subsequent intramolecular cyclizations or ring transformations, yielding triazole or other heterocyclic systems. rsc.orgrsc.org The reaction conditions, such as temperature and solvent, can significantly influence the outcome. rsc.org
Oxidation and Reduction Processes
No documented instances of anomeric effect-assisted oxidation reactions involving this compound or its derivatives were found in the scientific literature. This type of reaction is highly specific to particular stereoelectronic arrangements, typically in saturated heterocyclic systems like pyranose rings, which are structurally distinct from this compound.
The anomeric effect is a stereoelectronic phenomenon observed primarily in saturated six-membered rings containing a heteroatom (like oxygen or nitrogen), such as tetrahydropyrans or piperidines. wikipedia.orgchemeurope.com It describes the thermodynamic preference for an electronegative substituent at a carbon adjacent to the ring heteroatom (the anomeric carbon) to occupy the axial position, contrary to what would be predicted based on steric hindrance alone. wikipedia.orgyoutube.com
This effect is generally explained by a stabilizing hyperconjugation interaction between a non-bonding electron pair (n) on the ring heteroatom and the antibonding orbital (σ) of the axial C-X bond (where X is the electronegative substituent). youtube.com This n → σ interaction weakens and lengthens the C-X bond, making it more susceptible to cleavage. This principle can be exploited in oxidation reactions. For example, the oxidation of glycosides can be influenced by the anomeric effect, where the specific conformation of the molecule dictates its reactivity towards oxidative cleavage at the anomeric center.
Derivatization Strategies of the Nicotinonitrile Moiety
The nicotinonitrile scaffold of this compound is a versatile platform for a variety of chemical transformations. These modifications allow for the synthesis of a diverse range of heterocyclic compounds with potential applications in medicinal chemistry and material science. Derivatization strategies primarily focus on reactions involving the pyridine ring and the cyano group, leading to the formation of new ring systems and functional group interconversions.
The pyridine ring of this compound can be functionalized through various reactions. One common approach involves the cyclocondensation of 1,5-dicarbonyl compounds with ammonia or its derivatives, which serves as a foundational method for constructing the pyridine ring itself. youtube.com Variations of this method are widely used for the synthesis of substituted pyridines. youtube.com
Another strategy for modifying the pyridine nucleus is through nucleophilic aromatic substitution, particularly when activating groups are present on the ring. youtube.com For instance, the presence of a chloro substituent can facilitate its displacement by various nucleophiles. Additionally, the chloromethyl group at the 5-position can be a handle for further derivatization, although this section focuses on the nicotinonitrile moiety itself.
The synthesis of novel pyridine derivatives can also be achieved by reacting nicotinonitrile precursors with various electrophiles. For example, the reaction of N-cyanoacetoarylsulfonylhydrazide with certain electrophilic acrylonitriles can lead to the formation of functionalized pyridone derivatives. nih.gov
Table 1: Examples of Pyridine Derivative Synthesis
| Starting Material | Reagents/Conditions | Product | Reference |
| 1,5-Dioxopentane | Ammonia | Pyridine | youtube.com |
| Substituted acetamide, 1,3-dicarbonyl compound | Cyclocondensation, then deoxychlorination (e.g., POCl₃) | Chloropyridine | youtube.com |
| N-Cyanoacetoarylsulfonylhydrazide, 2-(benzo[d]thiazol-2-yl)-3,3-bis(alkylthio)acrylonitrile | KOH, DMF | N-(5-(Benzo[d]thiazol-2-yl)-4-(alkylthio)-2-oxopyridin-1(2H)-yl)arylsulfonamide | nih.gov |
This table provides illustrative examples of synthetic strategies for pyridine derivatives.
The nicotinonitrile framework is an excellent starting point for the synthesis of fused heterocyclic systems, which are of significant interest due to their prevalence in biologically active molecules.
Thienopyridines:
Thienopyridines are a class of compounds where a thiophene (B33073) ring is fused to a pyridine ring. These can be synthesized from nicotinonitrile derivatives through various cyclization strategies. One common method involves the reaction of a suitably substituted pyridine with a sulfur-containing reagent to construct the thiophene ring. For instance, new diaryl-3-cyano-1H-pyridinone derivatives can be used to prepare thienopyridine derivatives. chem-soc.si
Table 2: Synthesis of a Thienopyridine Derivative
| Starting Material | Reagents/Conditions | Product | Reference |
| 2-Naphthyl-2(1H)-pyridinone derivative | Not specified | Thienopyridine derivative | chem-soc.si |
This table illustrates an example of thienopyridine synthesis from a pyridinone precursor.
Pyrido[2,3-d]pyrimidines:
Pyrido[2,3-d]pyrimidines, another important class of fused heterocycles, can be synthesized from nicotinonitrile precursors. These compounds are structurally analogous to purines and have shown a wide range of biological activities. nih.gov The synthesis often involves the construction of the pyrimidine (B1678525) ring onto a pre-existing pyridine scaffold.
A common synthetic route starts with an ortho-aminonicotinonitrile derivative, which can be acylated or thioacylated, followed by intramolecular heterocyclization to yield the pyrido[2,3-d]pyrimidine (B1209978) system. rsc.orgrsc.org Various reagents and conditions can be employed to achieve this transformation, leading to a diverse array of substituted products. rsc.orgrsc.org For example, the reaction of an N-cyclohexyl pyridone with acid chlorides in pyridine can afford pyrido[2,3-d]pyrimidines. rsc.org
Another approach involves the reaction of 6-aminouracil (B15529) derivatives with various reagents like malononitrile (B47326) and aldehydes. nih.gov The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones can be achieved from a preformed N-substituted pyrimidine-4-amine bearing a carbon functional group. nih.gov
Table 3: Examples of Pyrido[2,3-d]pyrimidine Synthesis
| Starting Pyridine/Pyrimidine Derivative | Reagents/Conditions | Product Type | Reference |
| o-Aminonicotinonitrile derivative | Acylation/Thioacylation, then cyclization | Pyrido[2,3-d]pyrimidine | rsc.orgrsc.org |
| N-Cyclohexyl pyridone | Acid chloride, pyridine | Pyrido[2,3-d]pyrimidine | rsc.org |
| 6-Aminouracil, malononitrile, aldehyde | Nanocrystalline MgO, water, 80 °C | Pyrido[2,3-d]pyrimidine | nih.gov |
| 5-Bromo-2,4-dichloropyrimidine, cyclopentyl amine, crotonic acid | Palladium-catalyzed coupling, then intramolecular cyclization | Pyrido[2,3-d]pyrimidin-7(8H)-one | nih.gov |
This table highlights various synthetic routes to pyrido[2,3-d]pyrimidines.
The structural similarity of the nicotinonitrile core to purine (B94841) and pyrimidine bases makes it an attractive scaffold for the synthesis of nucleoside analogues. These modified nucleosides are of interest for their potential as antiviral and anticancer agents. nih.gov
Cyclic Nucleosides:
The synthesis of cyclic nucleosides involves the formation of a bridge between the sugar moiety and the heterocyclic base. While the provided search results primarily discuss the synthesis of cyclonucleosides from purine and pyrimidine bases, the principles can be extended to nicotinonitrile derivatives. nih.gov For instance, radical cyclization of a 5'-halogen-substituted nucleoside can lead to the formation of a methylene bridge. nih.gov
Acyclic Nucleosides:
Acyclic nucleosides lack the furanose or pyranose ring of natural nucleosides but retain a flexible side chain attached to the heterocyclic base. The synthesis of acyclic nucleosides from this compound can be envisioned through the alkylation of the pyridine nitrogen or a substituent on the ring with a suitable acyclic sugar analogue. The synthesis of acyclic pyrimidine nucleosides has been achieved by alkylating pyrimidine-2,4-dione derivatives with various activated acyclic sugar analogues. nih.gov A similar strategy could be applied to nicotinonitrile derivatives.
The synthesis of acyclic nucleoside and nucleotide analogs has also been reported for other purine-like systems, such as 6-amino-7H-purin-8(9H)-one, through alkylation with diverse agents. cas.cz
Table 4: General Strategies for Nucleoside Synthesis
| Nucleoside Type | General Synthetic Approach | Example Precursor | Reference |
| Cyclic Nucleoside | Radical cyclization of a 5'-halogen-substituted nucleoside | 2',5'-dideoxy-5'-iodoadenosine | nih.gov |
| Acyclic Nucleoside | Alkylation of the heterocyclic base with an activated acyclic sugar analogue | 6-(2,4-dichlorophenoxymethyl) pyrimidine-2,4-dione | nih.gov |
| Acyclic Nucleoside | Alkylation of a purine analogue with various alkylating agents | 6-Amino-7H-purin-8(9H)-one | cas.cz |
This table outlines general approaches for the synthesis of nucleosides that could be adapted for nicotinonitrile derivatives.
Spectroscopic Characterization Techniques for 5 Chloromethyl Nicotinonitrile and Its Derivatives
Vibrational Spectroscopy
Vibrational spectroscopy probes the quantized vibrational states of a molecule. By analyzing the absorption or scattering of light, it is possible to identify the functional groups present and gain insight into the molecular structure and crystalline form.
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the various functional groups within a molecule. The technique measures the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds within the molecule. For 5-(Chloromethyl)nicotinonitrile, the FT-IR spectrum is expected to display several characteristic absorption bands that confirm its structure.
The key functional groups and their expected FT-IR absorption ranges are:
Nitrile Group (-C≡N): The nitrile group is one of the most characteristic features. It typically exhibits a sharp, medium-intensity absorption band in the region of 2200-2260 cm⁻¹. The exact position can be influenced by electronic effects from the pyridine (B92270) ring.
Aromatic Ring (C=C and C-H): The pyridine ring gives rise to several signals. Aromatic C=C stretching vibrations usually appear in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range. Out-of-plane C-H bending vibrations, which can be indicative of the substitution pattern, occur in the 650-900 cm⁻¹ region.
Chloromethyl Group (-CH₂Cl): The aliphatic C-H stretching vibrations of the methylene (B1212753) group will be observed in the 2850-3000 cm⁻¹ range. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹, a range that often contains many other signals, sometimes making definitive assignment challenging.
C-C and C-N Stretching: Vibrations corresponding to C-C and C-N single bonds within the pyridine ring and connecting the chloromethyl group will appear in the fingerprint region (roughly 1000-1400 cm⁻¹).
In the analysis of nicotinonitrile derivatives, FT-IR is crucial for confirming chemical transformations. For instance, in the synthesis of 2-oxopyridine-3-carbonitrile derivatives, the appearance of strong bands for N-H (around 3500 cm⁻¹) and C=O (around 1600 cm⁻¹) groups in the product's spectrum, which are absent in the starting material, provides clear evidence of the reaction's success.
Table 1: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Nitrile (-C≡N) | Stretching | 2200 - 2260 | Medium, Sharp |
| Aromatic C-H | Stretching | 3000 - 3100 | Variable |
| Aliphatic C-H (-CH₂) | Stretching | 2850 - 3000 | Medium |
| Aromatic C=C | Stretching | 1400 - 1600 | Variable |
Raman spectroscopy serves as a complementary technique to FT-IR, providing information on molecular vibrations. It is particularly sensitive to non-polar bonds and is highly effective for studying the low-frequency vibrations associated with the crystal lattice. This makes it an invaluable tool for characterizing polymorphs—different crystalline forms of the same compound. spectroscopyonline.comthermofisher.comlbt-scientific.com
Different polymorphs, while chemically identical, have unique arrangements of molecules in the crystal lattice. These distinct arrangements lead to different lattice vibrational modes, known as phonon modes. nih.gov These modes typically appear in the low-wavenumber region of the Raman spectrum (below 400 cm⁻¹). nih.gov Therefore, each polymorph will exhibit a unique spectral fingerprint in this region, allowing for unambiguous identification and differentiation. spectroscopyonline.comnih.gov
For this compound, a Raman study would involve:
Identifying Characteristic Bands: The symmetric vibrations of the pyridine ring and the nitrile group stretch are expected to produce strong Raman signals.
Polymorph Screening: If different crystalline forms of the compound are produced during synthesis or purification, Raman spectroscopy can be used to distinguish them. By comparing the low-wavenumber region of the spectra, one can identify unique peaks corresponding to each polymorphic form. nih.gov For example, studies on compounds like carbamazepine (B1668303) and phenobarbital (B1680315) have shown that while their conventional Raman spectra (above 400 cm⁻¹) can be very similar, the low-wavenumber region provides clear, distinct peaks for each polymorph. nih.gov
The ability of Raman spectroscopy to analyze samples directly through glass vials or plastic packaging with minimal sample preparation makes it a highly efficient method for high-throughput polymorph screening in research and manufacturing. thermofisher.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the local electronic environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons in a molecule, their electronic environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the pyridine ring and the chloromethyl group.
Aromatic Protons: The pyridine ring has three protons. Due to their positions on the electron-deficient pyridine ring, they are expected to be deshielded and resonate at high chemical shifts (downfield), likely in the range of δ 7.5-9.0 ppm. oregonstate.edu Their exact shifts and coupling patterns (splitting) would depend on their positions relative to the nitrogen atom and the other substituents. The proton at C2 (between the nitrogen and the cyano-substituted C3) would likely be the most downfield, followed by the proton at C6, and then the proton at C4.
Chloromethyl Protons (-CH₂Cl): The two protons of the chloromethyl group are chemically equivalent and would appear as a single sharp peak (a singlet), as there are no adjacent protons to cause splitting. The electronegative chlorine atom deshields these protons, shifting their resonance downfield compared to a simple methyl group. Their signal is expected in the δ 3.5-5.0 ppm range. oregonstate.edu
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Integration | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| Pyridine H-2 | 1H | ~8.8 - 9.0 | Singlet / Doublet |
| Pyridine H-6 | 1H | ~8.5 - 8.7 | Doublet |
| Pyridine H-4 | 1H | ~7.8 - 8.0 | Doublet |
Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon framework of a molecule. In a proton-decoupled spectrum, each unique carbon atom typically gives rise to a single peak, revealing the complexity of the carbon skeleton. bhu.ac.in
For this compound, seven distinct signals would be expected in the ¹³C NMR spectrum:
Nitrile Carbon (-C≡N): The carbon of the nitrile group is characteristically found in the δ 115-125 ppm region. wisc.edu
Pyridine Ring Carbons: The five carbons of the pyridine ring will have signals in the aromatic region (δ 120-160 ppm). The carbons bonded directly to the electronegative nitrogen atom (C2 and C6) will be the most downfield. The substituted carbons (C3 and C5) will have their shifts influenced by the cyano and chloromethyl groups, respectively. Quaternary carbons (those without attached protons, like C3 and C5) often show weaker signals. oregonstate.edu
Chloromethyl Carbon (-CH₂Cl): The carbon of the chloromethyl group is an aliphatic carbon attached to an electronegative atom. It is expected to resonate in the δ 30-50 ppm range. bhu.ac.in
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C H₂Cl | 30 - 50 |
| -C ≡N | 117 - 122 |
| Pyridine C4 | 125 - 135 |
| Pyridine C5 | 130 - 140 |
| Pyridine C3 | 135 - 145 |
| Pyridine C2 | 150 - 155 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable clues about its structure. chemguide.co.uk
When this compound (molecular weight ≈ 152.58 g/mol ) is analyzed by MS, the first event is ionization to form a molecular ion (M⁺•), which will appear at an m/z corresponding to its molecular weight. Due to the presence of chlorine, this peak will be accompanied by a smaller peak at M+2 (m/z ≈ 154) with an intensity about one-third of the main peak, which is characteristic of the natural isotopic abundance of ³⁵Cl and ³⁷Cl.
The energetically unstable molecular ion will then fragment into smaller, more stable charged ions and neutral radicals. chemguide.co.uk The fragmentation pattern is key to structural confirmation. For this compound, likely fragmentation pathways include:
Loss of a Chlorine Radical: Cleavage of the C-Cl bond would result in the loss of a chlorine radical (•Cl) to form a cation with an m/z of approximately 117. This is often a favorable fragmentation pathway.
Loss of a Chloromethyl Radical: Cleavage of the bond between the pyridine ring and the chloromethyl group would lead to the loss of a chloromethyl radical (•CH₂Cl), yielding a fragment corresponding to the 3-cyanopyridine (B1664610) cation at m/z 103.
Loss of HCl: The molecule might undergo rearrangement and lose a neutral molecule of HCl, resulting in a fragment ion at m/z 116.
Analysis of these fragments allows chemists to piece together the molecular structure, confirming the presence of the chloromethyl group and the substituted pyridine core. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about the chromophores present and the extent of conjugation.
The UV-Vis absorption spectra of nicotinonitrile and its derivatives are characterized by absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic pyridine ring and the nitrile group. The position and intensity of these absorption maxima (λmax) are sensitive to the nature and position of substituents on the pyridine ring.
Studies on cyanopyridone derivatives have shown absorption maxima around 365 nm in solution. researchgate.net For cyanostyrylpyridine derivatives, where the cyanopyridine moiety is part of a larger conjugated system, the absorption maxima are observed in the range of 304-314 nm. rsc.org The introduction of a chloromethyl group at the 5-position of the nicotinonitrile ring is expected to have a relatively small effect on the main absorption bands, as it is not directly in conjugation with the π-system of the ring. However, it can influence the electronic properties through inductive effects.
In some instances, UV-Vis spectroscopy can also be used to study the formation of electron-donor-acceptor (EDA) complexes. For example, a bathochromic (red) shift in the absorption spectrum was observed upon mixing cyanopyridines with an electron donor, indicating the formation of an EDA complex. acs.orgresearchgate.net
Table 1: UV-Vis Absorption Data for Selected Nicotinonitrile Derivatives
| Compound/Derivative Class | Solvent | λmax (nm) | Reference |
| Cyanopyridone derivatives | THF | ~365 | researchgate.net |
| trans-4-(m-cyanostyryl)pyridine | - | 304 | rsc.org |
| Cyanopyridazine derivatives | CH₃CN | Varies | wikipedia.org |
This table is interactive. You can sort and filter the data.
X-ray Crystallography for Structural Confirmation
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and intermolecular interactions.
Single crystal X-ray diffraction (SCXRD) is the gold standard for obtaining the absolute structure of a molecule. For nicotinonitrile and its derivatives, SCXRD can precisely define the geometry of the pyridine ring, the orientation of the nitrile and chloromethyl groups, and the packing of the molecules in the crystal lattice.
Table 2: Crystallographic Data for Nicotinonitrile (3-Cyanopyridine)
| Parameter | Value | Reference |
| Crystal System | Monoclinic | |
| Space Group | P2₁/c | |
| a (Å) | 3.808 | |
| b (Å) | 13.120 | |
| c (Å) | 10.591 | |
| β (°) | 97.97 | |
| Z | 4 |
This table is interactive. You can sort and filter the data.
Analysis of Intermolecular Interactions
The solid-state architecture of this compound and its derivatives is significantly influenced by a variety of non-covalent interactions, including hydrogen bonding and π-π stacking.
Hydrogen Bonding:
π-π Stacking:
The aromatic pyridine ring in this compound and its derivatives facilitates π-π stacking interactions. These interactions, where the π-orbitals of adjacent aromatic rings overlap, contribute to the stability of the crystal lattice. rsc.orgresearchgate.netwikipedia.org The stacking can occur in various geometries, including parallel-displaced and T-shaped arrangements, with the former being common in pyridine dimer systems. researchgate.netnih.gov The interplay between electrostatic forces and electron correlation effects governs the nature and strength of these π-π stacking interactions. nih.gov In some crystal structures, π-π stacking interactions can lead to the formation of one-dimensional chains or more complex three-dimensional networks. researchgate.netresearchgate.net
A summary of key intermolecular interactions is presented in the table below.
| Interaction Type | Participating Groups | Significance in Crystal Structure |
| Hydrogen Bonding | Carbonyl and Amine groups | Formation of stable supramolecular assemblies. fip.orgresearchgate.netjaptronline.com |
| π-π Stacking | Pyridine rings | Stabilization of the crystal lattice through π-orbital overlap. rsc.orgresearchgate.netwikipedia.orgnih.gov |
| C-H···O Interactions | C-H bonds and oxygen atoms | Influence on overall crystal packing. japtronline.com |
Variable-Temperature X-ray Crystallographic Studies for Structural Dynamics
Variable-temperature X-ray crystallography is a powerful technique to investigate the dynamic behavior of molecules in the crystalline state. By collecting diffraction data at different temperatures, it is possible to observe changes in molecular conformation, packing, and the nature of intermolecular interactions. researchgate.net
For instance, studies on chloromethyl thiirane (B1199164) have utilized variable-temperature infrared spectroscopy of rare gas solutions to determine the conformational stability of different rotamers. doi.org This approach allows for the identification of stable conformers present at different temperatures and the determination of enthalpy differences between them. doi.org Similarly, in situ variable-temperature single-crystal X-ray diffraction has been employed to study the dehydration and rehydration processes in metal-organic frameworks, revealing single-crystal-to-single-crystal transformations and providing insights into the order of solvent release. rsc.org
Room-temperature X-ray crystallography is also gaining renewed interest as it can reveal functionally relevant alternative conformations that might be missed in cryo-crystallography studies. saromics.comnih.gov Comparing structures at cryogenic and room temperatures can provide a more complete understanding of protein-ligand interactions and conformational diversity. saromics.comnih.gov
The table below summarizes the applications of variable-temperature X-ray crystallography.
| Study Type | Information Obtained |
| Variable-Temperature Infrared Spectroscopy | Conformational stability and enthalpy differences between rotamers. doi.org |
| In situ Variable-Temperature Single Crystal X-ray Diffraction | Observation of structural transformations and solvent dynamics. rsc.org |
| Room-Temperature vs. Cryo-crystallography | Identification of functionally relevant alternative conformations. saromics.comnih.gov |
Polymorph Characterization in Pharmaceutical Research
Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in pharmaceutical research as different polymorphs can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability. nih.govnih.gov The pyridine and dihydropyridine (B1217469) scaffolds are common in drug design, making the study of polymorphism in their derivatives particularly relevant. nih.gov
Various analytical techniques are employed to characterize polymorphs. Powder X-ray diffraction (PXRD) is a primary tool for identifying different crystal forms. nih.gov Spectroscopic methods like infrared (IR) and Raman spectroscopy are also highly sensitive to polymorphic differences. nih.govnih.gov For example, diffuse reflectance infrared fourier transform (DRIFT) spectrometry can be used to develop quantitative assays for detecting low levels of one polymorph in another. nih.gov Near-infrared (NIR) spectroscopy, coupled with multivariate analysis, has also proven effective in classifying different polymorphic forms. nih.gov
The synthesis of specific polymorphs can be influenced by factors such as the choice of solvent, the degree of supersaturation, and the presence of stabilizers. nih.gov Understanding and controlling polymorphism is essential for ensuring the consistent quality and performance of pharmaceutical products. nih.gov
The following table outlines key techniques for polymorph characterization.
| Technique | Application |
| Powder X-ray Diffraction (PXRD) | Identification of different crystal forms. nih.gov |
| Infrared (IR) and Raman Spectroscopy | Detection of polymorphic differences based on vibrational modes. nih.govnih.gov |
| Near-Infrared (NIR) Spectroscopy | Classification and quantification of polymorphs. nih.gov |
Other Advanced Spectroscopic Techniques
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. psu.edu When a material is irradiated with X-rays, photoelectrons are ejected, and their kinetic energies are measured. The binding energy of the ejected electron is characteristic of the element and its chemical environment. psu.eduresearchgate.net
In the context of this compound, XPS can provide valuable information about the chemical states of the constituent atoms, particularly nitrogen and chlorine. For instance, in piperidinium-based ionic liquids, XPS has been used to investigate the effect of alkyl substituents and anions on the electronic environment of the cation. rsc.org By analyzing the core level spectra, such as C 1s and N 1s, it is possible to distinguish between atoms in different chemical environments. rsc.orgresearchgate.netcapes.gov.br This technique is particularly useful for studying surface interactions and modifications.
The table below highlights the information that can be obtained from XPS analysis.
| XPS Analysis | Information Provided |
| Elemental Composition | Identification and quantification of elements on the surface. psu.eduresearchgate.net |
| Chemical State Analysis | Determination of oxidation states and local chemical environments. psu.edursc.org |
| Electronic Structure | Probing the electronic environment of specific atoms. rsc.org |
X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) are powerful, element-specific techniques that provide detailed information about the electronic and local geometric structure of a specific element in a sample. diamond.ac.uknih.govspeciation.net
X-ray Absorption Spectroscopy (XAS) involves tuning the X-ray energy through the absorption edge of a core electron of the element of interest. The resulting spectrum is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). speciation.netnih.gov XANES provides information on the oxidation state and coordination geometry of the absorbing atom, while EXAFS reveals details about the number, type, and distances of neighboring atoms. nih.govspeciation.netnih.gov XAS is applicable to a wide range of samples, including crystalline solids and disordered systems. msu.suosti.gov
X-ray Emission Spectroscopy (XES) is a complementary technique to XAS. In XES, a core hole created by an incident X-ray is filled by an electron from a higher energy level, resulting in the emission of a photon. diamond.ac.uk The energy of the emitted photon provides information about the electronic structure, including local charge and spin density, and the nature of the bound ligands. diamond.ac.ukstanford.edu Valence-to-core (VtC)-XES can be particularly useful for distinguishing between ligands with similar atomic numbers, such as carbon, nitrogen, and oxygen. ethz.ch
Together, XAS and XES offer a comprehensive picture of the local atomic and electronic structure, making them invaluable tools for characterizing complex materials like derivatives of this compound.
The table below summarizes the capabilities of XAS and XES.
| Technique | Region | Information Obtained |
| X-ray Absorption Spectroscopy (XAS) | XANES | Oxidation state and coordination geometry. nih.govspeciation.netnih.gov |
| EXAFS | Number, type, and distance of neighboring atoms. nih.govspeciation.netnih.gov | |
| X-ray Emission Spectroscopy (XES) | Electronic structure, local charge and spin density, ligand identity. diamond.ac.ukstanford.eduethz.ch |
Theoretical and Computational Chemistry Studies of 5 Chloromethyl Nicotinonitrile
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic structure and inherent properties of molecules. These calculations solve approximations of the Schrödinger equation to determine the energy and wavefunction of a molecule, from which numerous properties can be derived.
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. arxiv.org It offers a favorable balance between computational cost and accuracy, making it a standard tool for routine calculations of molecular structures, reaction energies, and other properties. nih.gov The core principle of DFT is that the energy of a molecule can be determined from its electron density, which simplifies the complex many-body problem of interacting electrons. arxiv.org
The process of geometry optimization is a critical first step in computational analysis. arxiv.org This procedure iteratively adjusts the atomic coordinates of a molecule to find the arrangement that corresponds to the lowest energy on the potential energy surface. arxiv.orgmdpi.com For 5-(Chloromethyl)nicotinonitrile, a DFT calculation, often using a functional like B3LYP or PBE with a basis set such as 6-311G(d,p), would be performed to predict its most stable three-dimensional shape. ijcce.ac.irnih.gov The resulting optimized geometry provides data on bond lengths, bond angles, and dihedral angles. These theoretical values are typically validated by comparing them against experimental data, for instance, from X-ray crystallography, to ensure the chosen computational model is accurate. mdpi.com
The electronic structure, also derived from DFT calculations, describes the distribution of electrons within the molecule, which is essential for understanding its stability and reactivity. nih.gov
Below is a representative table illustrating the type of data generated from a DFT geometry optimization for this compound, comparing theoretical calculations with hypothetical experimental values.
Table 1: Selected Geometric Parameters for this compound This table is illustrative and contains hypothetical data for demonstrative purposes.
| Parameter | Atom(s) Involved | Calculated Value (DFT/B3LYP) | Experimental Value (Hypothetical) |
|---|---|---|---|
| Bond Length (Å) | C(7)-Cl | 1.795 Å | 1.790 Å |
| Bond Length (Å) | C(3)-C(6) | 1.395 Å | 1.392 Å |
| Bond Length (Å) | C(6)≡N(1) | 1.150 Å | 1.148 Å |
| Bond Angle (°) | C(5)-C(7)-Cl | 111.5° | 111.2° |
| Bond Angle (°) | C(4)-C(5)-C(7) | 121.0° | 120.8° |
| Dihedral Angle (°) | N(1)-C(2)-C(3)-C(4) | 0.0° | 0.0° |
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. researchgate.net
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net
A small HOMO-LUMO gap indicates that a molecule is more reactive and less stable, as it is easier to induce electronic transitions. researchgate.net
For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO. The distribution of these orbitals across the molecule reveals the most probable sites for nucleophilic and electrophilic attack. The HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions.
Table 2: Frontier Molecular Orbital Energies of this compound This table is illustrative and contains hypothetical data for demonstrative purposes.
| Parameter | Energy (eV) | Description |
|---|---|---|
| E(HOMO) | -7.5 eV | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |
| E(LUMO) | -1.2 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | 6.3 eV | Indicates the chemical reactivity and kinetic stability of the molecule. |
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. wikipedia.org This method provides valuable insights into the distribution of electron density in atoms and the bonds between them. wikipedia.org
A key feature of NBO analysis is its ability to quantify charge transfer interactions within a molecule. It examines the delocalization of electron density from occupied "donor" NBOs (Lewis-type orbitals, such as bonds or lone pairs) to unoccupied "acceptor" NBOs (non-Lewis type orbitals, such as antibonding orbitals). wikipedia.orgresearchgate.net The strength of these interactions is evaluated using second-order perturbation theory, where a larger interaction energy (E(2)) indicates a more significant charge transfer and electronic delocalization. These interactions are crucial for understanding hyperconjugation and resonance effects that contribute to molecular stability. nih.gov For this compound, NBO analysis would reveal the charge on each atom and quantify the stabilizing interactions, such as those between the lone pairs on the pyridine (B92270) nitrogen and the antibonding orbitals of the aromatic ring.
Table 3: NBO Analysis - Donor-Acceptor Interactions in this compound This table is illustrative and contains hypothetical data for demonstrative purposes.
| Donor NBO (i) | Acceptor NBO (j) | Interaction Energy E(2) (kcal/mol) | Type of Interaction |
|---|---|---|---|
| LP(1) N(1) (Pyridine N) | π(C2-C3) | 22.5 | Resonance stabilization within the pyridine ring. |
| π(C4-C5) | π(C2-C3) | 18.2 | π-electron delocalization in the aromatic system. |
| σ(C5-C7) | σ*(C7-Cl) | 5.1 | Hyperconjugative interaction involving the chloromethyl group. |
By integrating the results from DFT, FMO, and NBO analyses, a comprehensive picture of the chemical reactivity of this compound can be constructed. These computational tools allow for the prediction of how the molecule will behave in a chemical reaction.
Reactivity Sites: The Molecular Electrostatic Potential (MEP) map, derived from DFT calculations, visually identifies the electron-rich and electron-poor regions of a molecule. ijcce.ac.irbhu.ac.in For this compound, negative potential (red/yellow) would be expected around the pyridine nitrogen and the nitrile group, indicating likely sites for electrophilic attack. Positive potential (blue) would be found around the hydrogen atoms and the chloromethyl group, suggesting sites susceptible to nucleophilic attack.
Reaction Mechanisms: FMO theory helps predict the favorability of a reaction. wikipedia.org For instance, a reaction is favored if the HOMO of the nucleophile can effectively interact with the LUMO of the electrophile. The shapes and energies of the frontier orbitals of this compound would dictate its interactions with other reagents.
Stability and Delocalization: NBO analysis quantifies the electronic delocalization that stabilizes the molecule. wikipedia.org Understanding these stabilizing interactions helps in predicting the stability of potential intermediates along a reaction pathway, thereby clarifying the most probable mechanism.
Together, these computational approaches provide a powerful framework for predicting reaction outcomes, guiding synthetic efforts, and understanding the fundamental chemical behavior of this compound without the need for extensive empirical experimentation.
Molecular Dynamics Simulations
While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations provide insight into the movement and conformational changes of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe how a molecule behaves in a simulated environment, such as in a solvent, and how its structure flexes and changes. nih.gov
The biological or chemical function of a molecule is often linked to its three-dimensional shape and flexibility. MD simulations are the primary tool for exploring the conformational landscape of a molecule. nih.gov
For this compound, an MD simulation would reveal the range of shapes the molecule can adopt at a given temperature. A key aspect to investigate would be the rotation around the single bond connecting the chloromethyl group to the pyridine ring. The simulation would track the dihedral angle involving this bond over time, revealing the most stable (lowest energy) conformations and the energy barriers to rotation between them. This dynamic information is critical because the specific orientation of the chloromethyl group could influence how the molecule interacts with other species, such as a receptor binding site or a reactant. The simulation can also reveal fluctuations in bond lengths and angles, providing a dynamic picture of the molecule's structure that complements the static view from geometry optimization. nih.gov
Interactions with Biological Targets and Solvents
The interaction of a molecule with its biological target is the foundation of its pharmacological effect. For nicotinonitrile derivatives, these interactions are complex and drive a range of biological activities, including anticancer and acetylcholinesterase (AChE) inhibition. researchgate.net In vivo studies on certain nicotinonitrile derivatives have shown they can lead to a reduction in the levels of AChE. nih.gov The solvent environment also plays a critical role, as it can influence the stability and conformation of a molecule, thereby affecting its ability to bind to a receptor. Quantum chemical calculations can be used to simulate both gas-phase and solvent effects, providing insight into the dynamics of molecular interactions. cuny.edu
Molecular Docking Studies
Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme to form a stable complex. nih.gov This method is crucial in receptor-based virtual screening and drug design. nih.gov The process involves a conformational search algorithm to find the best binding pose and a scoring function to evaluate the strength of the interaction. nih.gov For the nicotinonitrile class of compounds, docking studies have been instrumental in elucidating binding modes to various biological targets.
Predicting how a ligand binds within the active site of a receptor is a primary goal of molecular docking. nih.govchemrxiv.org These predictions, or binding mode hypotheses, are generated by starting with classical homology models and docking approaches. nih.govbohrium.com The accuracy of docking poses is often remarkably high, providing a detailed 3D view of the interactions between the ligand and specific amino acid residues in the target's binding pocket. nih.gov
For agonists of the nicotinic acetylcholine (B1216132) receptor (nAChR), docking studies have helped identify key anchoring interactions. bohrium.com Understanding the kinetics of ligand-receptor binding is also gaining attention, as factors like the ligand's residence time can determine selectivity and pharmacological activity in vivo. ibmc.msk.ru For challenging systems involving large, flexible ligands, hybrid molecular dynamics/machine learning (MD/ML) approaches are being developed to predict binding affinity and provide structural insights into substrate specificity. nih.gov In the case of this compound, docking studies would predict how the cyano group, the pyridine nitrogen, and the chloromethyl substituent orient themselves to form hydrogen bonds, hydrophobic interactions, or other connections within a target's binding site.
Molecular docking is frequently used to understand how compounds inhibit enzyme activity. The nicotinonitrile scaffold is a known inhibitor of several enzymes.
Acetylcholinesterase (AChE): Some nicotinonitrile derivatives have been identified as AChE inhibitors. researchgate.net Studies on certain derivatives against land snails showed a reduction in AChE levels after exposure. nih.gov Docking studies would help visualize how these compounds fit into the active site of AChE, potentially interacting with key residues in the catalytic triad (B1167595) or the peripheral anionic site to block its function.
PIM-1 Kinase: The PIM-1 kinase is a serine/threonine kinase linked to cancer. Certain 2-amino-cyanopyridines and 2-oxo-cyanopyridines have been developed as PIM-1 kinase inhibitors. researchgate.net A recent study identified a potent pan-PIM kinase inhibitor, PIM447, which has entered clinical trials for hematological malignancies, demonstrating the therapeutic potential of targeting this enzyme family. nih.gov Docking simulations can reveal the specific interactions that allow nicotinonitrile derivatives to effectively compete with ATP for the kinase's binding site.
Other Kinases: Nicotinonitrile derivatives have also shown inhibitory activity against other kinases. For example, some hybrids inhibit VEGFR-2, a key target in angiogenesis. ekb.eg The marketed drug Bosutinib, a nicotinonitrile derivative, is an inhibitor of multiple kinases, including Src and Abl.
The inhibitory mechanism is often competitive, where the compound binds to the active site, or allosteric, where binding occurs at a different site and induces a conformational change that inactivates the enzyme. Docking helps to distinguish between these potential mechanisms.
Table 1: Examples of Enzymes Inhibited by Nicotinonitrile Derivatives
| Enzyme Target | Compound Class/Example | Observed Effect | Citation(s) |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Nicotinonitrile derivatives | Reduction in enzyme levels in vivo | nih.gov |
| PIM-1 Kinase | 2-amino-cyanopyridines | Enzyme inhibition | researchgate.net |
| Dihydrofolate Reductase (DHFR) | Pyrimidine-2,4-diamines | Potent inhibition of wild-type and mutant PfDHFR | nih.gov |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to medicinal chemistry. mdpi.com SAR analysis explores how modifications to a molecule's chemical structure affect its biological activity, while QSAR attempts to create a mathematical model correlating chemical structure with activity. frontiersin.org
For nicotinonitrile and nicotinamide (B372718) derivatives, SAR studies have revealed critical structural features for activity. For instance, in a series of antifungal nicotinamide derivatives, the positions of amino and isopropyl groups were found to be crucial for their potency. mdpi.comnih.gov Similarly, for nicotine (B1678760) derivatives binding to nAChRs, lipophilic substituents at the 6-position of the pyridine ring were found to contribute to affinity, but this effect was modulated by the steric size of the substituent. researchgate.net
QSAR models use molecular descriptors (quantitative representations of a compound's properties) to predict the activity of new or untested compounds, saving significant time and resources in the drug discovery process. frontiersin.orgparssilico.com Both 2D and 3D molecular descriptors can be used to build statistically significant and predictive models. nih.gov For example, a QSAR study on nicotinonitrile compounds with bronchodilation properties successfully used molecular modeling to support the observed biological activities. nih.gov These studies highlight the importance of topological and electronic parameters in determining the pharmacological effects of this class of compounds.
Computational Tools and Software in Chemical Research
A wide array of computational software is available to perform the theoretical studies essential for modern chemical research. These tools are used for everything from molecular docking and QSAR analysis to quantum chemical calculations. parssilico.comresearchgate.net The selection of software often depends on the specific research question, available budget, and desired level of accuracy. researchgate.net
Molecular docking software is defined by its search algorithm and scoring function. nih.gov For QSAR studies, various software packages can calculate molecular descriptors and build predictive statistical models. parssilico.com Quantum chemistry programs are used to calculate molecular geometries, energies, and electronic properties from first principles. researchgate.netnih.gov
Table 2: Common Computational Software in Chemical Research
| Software/Tool | Primary Application(s) | Description | Citation(s) |
|---|---|---|---|
| AutoDock | Molecular Docking | A popular, free, open-source suite for docking small molecules to macromolecular receptors. AutoDock Vina is known for its speed and accuracy. | researchgate.netscripps.edu |
| Schrödinger Suite | Docking, QSAR, Modeling | A comprehensive, commercial software package widely used for drug design, including tools like Glide for docking and Maestro for visualization. | researchgate.netresearchgate.net |
| MOE (Molecular Operating Environment) | Docking, QSAR, Modeling | An integrated commercial software platform for drug discovery, from sequence analysis to molecular modeling and docking. | researchgate.net |
| PyRx | Virtual Screening, Docking | A virtual screening tool that incorporates docking software like AutoDock Vina with a user-friendly interface. | parssilico.com |
| Gaussian09 | Quantum Chemistry | A program used for electronic structure modeling, capable of predicting energies, structures, and vibrational frequencies of molecules. | researchgate.net |
| Dragon | QSAR | A software known for its ability to calculate a vast number of molecular descriptors for use in QSAR modeling. | parssilico.com |
| Vlife MDS | QSAR, Drug Design | A software platform that provides tools for QSAR, pharmacophore mapping, and other computational drug design tasks. | researchgate.net |
Applications and Advanced Research Areas of 5 Chloromethyl Nicotinonitrile
Synthetic Intermediate in Organic Chemistry
As a synthetic intermediate, 5-(chloromethyl)nicotinonitrile serves as a crucial starting material or intermediate in multi-step organic syntheses. Its bifunctional nature allows for sequential or chemo-selective reactions, providing a pathway to diverse molecular architectures.
The reactivity of the chloromethyl group in this compound allows for its use as a key building block in the assembly of more complex organic molecules. This group can readily undergo nucleophilic substitution reactions with a variety of nucleophiles, such as amines, alcohols, and thiols, to introduce new functional groups and extend the molecular framework. This property is instrumental in the construction of intricate molecular structures that are often required for specialized applications in materials science and medicinal chemistry. The pyridine (B92270) nitrogen and the nitrile group also offer sites for further chemical modifications, adding to the compound's versatility.
The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. nih.gov this compound can serve as a precursor for the synthesis of fluorinated analogues. The chlorine atom in the chloromethyl group can be displaced by a fluoride (B91410) ion in a nucleophilic substitution reaction, a common strategy for introducing fluorine into a molecule. The resulting 5-(fluoromethyl)nicotinonitrile can then be used to build more complex fluorinated compounds. The unique properties of fluorinated organic compounds, such as increased metabolic stability and altered lipophilicity, make them highly valuable in the development of pharmaceuticals and agrochemicals. nih.gov
Pharmaceutical and Medicinal Chemistry
The nicotinonitrile scaffold, a core component of this compound, is recognized as a "privileged structure" in medicinal chemistry. ekb.egresearchgate.net This means that this particular chemical framework is frequently found in molecules that exhibit a wide range of biological activities. Consequently, this compound and its derivatives are of significant interest in the pursuit of new therapeutic agents.
The search for novel drug candidates is a continuous effort in the pharmaceutical industry, driven by the need for more effective and safer treatments for a multitude of diseases. nih.govfrontiersin.org this compound provides a versatile starting point for the synthesis of new chemical entities with potential therapeutic value. nih.gov By modifying the chloromethyl and cyano groups, and by making substitutions on the pyridine ring, medicinal chemists can generate libraries of related compounds. These compounds can then be screened for activity against various biological targets, such as enzymes and receptors, to identify promising lead compounds for further development. The ultimate goal is to discover and develop new drugs that can address unmet medical needs. nih.govfrontiersin.org
A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. researchgate.net The nicotinonitrile core of this compound serves as an excellent scaffold for the design and synthesis of bioactive molecules. ekb.egresearchgate.netnih.gov Its rigid framework provides a defined three-dimensional orientation for the appended functional groups, which is crucial for their interaction with biological targets. The ability to systematically modify the scaffold allows for the exploration of structure-activity relationships (SAR), which is the relationship between the chemical structure of a molecule and its biological activity. This systematic approach is fundamental to the process of optimizing a lead compound into a viable drug candidate. researchgate.netnih.gov For instance, the nicotinonitrile scaffold has been incorporated into molecules targeting a variety of diseases, including cancer and inflammatory conditions. ekb.eg
Below is a table showcasing examples of bioactive molecules developed from nicotinonitrile-based scaffolds.
| Molecule Class | Biological Target/Activity | Therapeutic Area |
| Pyrazolopyridine Derivatives | Tyrosine Kinase Inhibition, Apoptosis Induction | Oncology |
| Nicotinonitrile-Coumarin Hybrids | Antibacterial | Infectious Diseases |
| Fused Nicotinonitriles | c-Met and Pim-1 Inhibition | Oncology |
This table provides a generalized overview of research findings. Specific compounds and their detailed activities are subject to further investigation.
Drug design is a sophisticated process that aims to create new medications with improved efficacy, selectivity, and pharmacokinetic properties. nih.govfiveable.me this compound can be a valuable tool in this process. Its well-defined structure and predictable reactivity allow for its use in both ligand-based and structure-based drug design approaches. In ligand-based design, the structure of known active molecules is used to design new ones with similar properties. fiveable.me In structure-based design, the three-dimensional structure of the biological target is used to design molecules that can bind to it with high affinity and selectivity. fiveable.me The ability to readily create a diverse range of derivatives from this compound allows for the systematic exploration of the chemical space around a particular pharmacophore, which is the essential part of a molecule's structure that is responsible for its biological activity. nih.gov This systematic modification is a key aspect of the lead optimization phase of drug discovery, where a promising compound is fine-tuned to enhance its desirable properties and minimize any undesirable ones. nih.gov
Targeting Specific Biological Pathways (e.g., Enzyme Inhibition)
The nicotinonitrile scaffold, which forms the core of this compound, is a significant structure in medicinal chemistry for its ability to target specific biological pathways, particularly through enzyme inhibition. The functional groups attached to this core, such as the chloromethyl and cyano groups, provide reactive sites for derivatization, allowing for the synthesis of a wide range of molecules that can interact with biological targets.
Research has shown that derivatives of nicotinonitrile are effective inhibitors of various enzymes. For instance, certain nicotinonitrile hybrids have been identified as potent inhibitors of PIM-1 kinase, an enzyme that is often overexpressed in cancer cells and plays a crucial role in cell survival and proliferation. ekb.eg By inhibiting this enzyme, these compounds can disrupt cancer cell processes.
Another area of investigation is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve impulse transmission. ekb.eg Derivatives containing the nicotinonitrile structure have shown the ability to block AChE activity. Furthermore, the nicotinonitrile framework has been used to develop compounds that target the survivin anti-apoptotic protein. Survivin is almost exclusively expressed in cancer cells and helps them evade programmed cell death (apoptosis). ekb.eg By targeting this pathway, nicotinonitrile-based compounds can promote the death of cancer cells.
The versatility of the nicotinonitrile scaffold allows it to be a building block for developing targeted therapeutic agents.
Table 1: Examples of Biological Pathways Targeted by Nicotinonitrile Derivatives
| Target Pathway/Enzyme | Biological Significance | Role of Nicotinonitrile Scaffold | Reference |
| PIM-1 Kinase Inhibition | PIM-1 is a serine/threonine kinase involved in cell cycle progression and apoptosis resistance in cancer. | Serves as a core structure for designing specific inhibitors that block the enzyme's active site. | ekb.eg |
| Acetylcholinesterase (AChE) Inhibition | AChE breaks down the neurotransmitter acetylcholine (B1216132); its inhibition is a strategy for treating Alzheimer's disease. | Forms the basis for hybrid molecules that demonstrate significant AChE inhibitory activity. | ekb.eg |
| Survivin Anti-Apoptotic Protein | Survivin is an inhibitor of apoptosis protein (IAP) that is overexpressed in most human cancers. | Used to create compounds that suppress survivin, thereby promoting caspase-mediated apoptosis in cancer cells. | ekb.eg |
Agrochemical Applications
The pyridine ring, a central feature of this compound, is a well-established structural motif in the agrochemical industry. researchgate.net The unique chemical properties of this heterocyclic ring, modified with a chloromethyl and a cyano group, make this compound a valuable intermediate for developing new crop protection agents.
Synthesis of Agrochemical Compounds
This compound serves as a key building block in the synthesis of various agrochemical compounds. Its reactive chloromethyl group allows for straightforward chemical modification, enabling its incorporation into larger, more complex molecules with desired pesticidal activities. Nicotinic acid derivatives are foundational to several widely used agrochemicals, including fungicides and insecticides. mdpi.com
For example, the synthesis of novel fungicides has been achieved by splicing the nicotinic acid structure with other active heterocyclic systems, such as thiophene (B33073). mdpi.com This method of "active substructure splicing" combines the known bioactivity of the pyridine core with that of another fragment to create a new molecule with potentially superior performance. The resulting N-(thiophen-2-yl) nicotinamide (B372718) derivatives have demonstrated notable fungicidal activity against pathogens like cucumber downy mildew. mdpi.com The chloromethyl pyridine structure is also a recognized precursor for a class of potent insecticides. google.com
Enhancement of Agrochemical Properties (e.g., Resistance to Degradation)
Furthermore, the strategic combination of the nicotinonitrile scaffold with other chemical fragments can lead to enhanced biological efficacy. The principle of splicing active substructures is a powerful tool in agrochemical design. mdpi.com By linking the nicotinonitrile core to another bioactive group, chemists can create hybrid molecules that may exhibit improved potency, a broader spectrum of activity, or a more favorable resistance profile compared to the individual components.
Materials Science and Nanotechnology
Incorporation into Functional Materials
Beyond its applications in life sciences, the nicotinonitrile structure is gaining attention in materials science due to its unique electronic and photophysical properties. ekb.egresearchgate.net These characteristics make it a candidate for incorporation into advanced functional materials.
Nicotinonitrile derivatives have been investigated for their potential in nonlinear optics, liquid crystal technologies, and as fluorescent molecular switches for detecting metal ions. researchgate.net A significant application is in the field of organic electronics. For example, a novel nicotinonitrile derivative, identified as CZN, has been successfully developed and used as a highly efficient blue fluorophore. rsc.orgresearchgate.net This material was incorporated into hybrid white organic light-emitting devices (WOLEDs), where it served as both the blue light emitter and the host material for phosphorescent dopants, demonstrating its multifunctional capabilities in creating high-performance electronic displays. rsc.orgresearchgate.net
Table 2: Applications of Nicotinonitrile Derivatives in Materials Science
| Application Area | Function of Nicotinonitrile Derivative | Specific Example | Reference |
| Organic Light-Emitting Devices (OLEDs) | Serves as a multifunctional blue fluorophore and phosphorescent host. | A derivative known as CZN was used to create highly efficient hybrid white OLEDs. | rsc.orgresearchgate.net |
| Nonlinear Optics (NLO) | Possesses distinctive photophysical properties suitable for NLO materials. | General nicotinonitrile derivatives are studied for these applications. | researchgate.net |
| Fluorescent Sensors | Acts as a molecular switch that fluoresces in the presence of specific metal ions. | Used in the development of specialized chemical sensors. | researchgate.net |
Catalyst Development
The pyridine nucleus within this compound is a fundamental component in the field of catalysis. Due to the Lewis basic nature of the nitrogen atom in the pyridine ring, it can act as a ligand, donating its lone pair of electrons to form stable complexes with a wide variety of transition metals. alfachemic.comnih.gov These metal complexes are often highly effective catalysts.
While this compound itself may not be the final catalyst, its structure is a blueprint for designing specialized ligands. The substituents on the pyridine ring—in this case, the chloromethyl and cyano groups—can be used to fine-tune the electronic and steric properties of the ligand. nih.govacs.org Altering these properties can significantly impact the activity and selectivity of the resulting metal catalyst.
Pyridine-based ligands are integral to numerous catalytic processes in industrial and academic research, including:
Polymerization: Titanium-pyridine complexes catalyze the polymerization of olefins and alkynes. alfachemic.com
Hydrogenation: Rhenium and iron-pyridine complexes have shown catalytic activity in hydrogenation reactions. alfachemic.com
Cross-Coupling Reactions: Palladium (Pd) complexes with pyridine ligands are efficient catalysts for important carbon-carbon bond-forming reactions like the Suzuki-Miyaura and Heck reactions. acs.org
Hydroformylation and Hydroamination: Rhodium and titanium-pyridine complexes are used to catalyze these reactions, respectively. alfachemic.com
Therefore, the core structure of this compound is highly relevant to the development of advanced catalysts.
Future Perspectives and Emerging Research Directions
Exploration of Novel Synthetic Routes
The primary route for the synthesis of 5-(Chloromethyl)nicotinonitrile involves the chlorination of 5-(hydroxymethyl)nicotinonitrile. A common method employs thionyl chloride (SOCl₂) in a suitable solvent like dichloromethane (B109758) (DCM), often with the addition of an acid such as 4M HCl in dioxane to facilitate the reaction. ambeed.com The reaction mixture is typically heated to drive the conversion to the desired product. ambeed.com
Future research in this area is likely to focus on the development of more efficient, sustainable, and cost-effective synthetic methods. This could involve:
Green Chemistry Approaches: Investigating the use of milder and more environmentally friendly chlorinating agents to reduce hazardous waste.
Catalytic Methods: Exploring the use of catalysts to improve reaction rates and selectivity, potentially lowering the required reaction temperatures and energy consumption.
Flow Chemistry: The implementation of continuous flow reactors could offer better control over reaction parameters, leading to higher yields and purity, as well as enhanced safety for this potentially reactive compound.
One-Pot Syntheses: Developing one-pot procedures that combine the synthesis of the nicotinonitrile ring and the chloromethylation of the 5-position would significantly streamline the production process.
Development of Advanced Spectroscopic and Computational Methodologies
The characterization of this compound has been primarily achieved through standard spectroscopic techniques. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a key tool for confirming the structure of the molecule.
| ¹H NMR Data for this compound |
| Solvent |
| DMSO-d₆ |
Table 1: Representative ¹H NMR spectral data for this compound. The specific peak assignments for the aromatic protons may vary depending on the specific substitution pattern and analytical conditions. ambeed.com
Future research will likely involve the application of more advanced spectroscopic and computational methods to gain deeper insights into the compound's properties:
Advanced NMR Techniques: Two-dimensional NMR techniques like COSY, HSQC, and HMBC could provide unambiguous assignment of all proton and carbon signals, which is crucial for understanding its reactivity.
Vibrational Spectroscopy: In-depth analysis of Fourier-Transform Infrared (FT-IR) and Raman spectra, complemented by computational predictions, can elucidate the vibrational modes of the molecule, offering information about its conformational flexibility and intermolecular interactions.
Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to predict the molecular geometry, electronic structure, and spectroscopic properties of this compound. Such studies can also be used to model its reactivity and interaction with other molecules, guiding the design of new synthetic routes and applications. While specific computational studies on this compound are not yet widely published, methodologies applied to other pyridine-carbonitrile derivatives could be readily adapted. rsc.orgrsc.org
Expansion of Biological and Material Applications
Currently, the primary documented application of this compound is as a key intermediate in the synthesis of more complex molecules, particularly immunomodulators. google.com It serves as a reactive building block that allows for the introduction of the cyanopyridine moiety into larger molecular scaffolds. The resulting compounds have shown potential in modulating the PD-1/PD-L1 pathway, which is a significant target in cancer immunotherapy. google.comgoogle.com
The future exploration of this compound's direct biological and material applications is a promising area of research:
Biological Screening: While its derivatives have shown biological activity, this compound itself has not been extensively screened for its own bioactivity. The presence of a reactive chloromethyl group and a polar nitrile on a pyridine (B92270) scaffold suggests it could be investigated for a range of activities, including as an enzyme inhibitor or as a covalent probe for biological targets. The broader class of nicotinonitrile derivatives has been shown to possess a wide range of biological activities, including antimicrobial and anticancer properties. researchgate.netbohrium.comekb.eg
Material Science: Pyridine-carbonitrile derivatives are being investigated for their potential in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and covalent organic frameworks (COFs). rsc.orgrsc.org The specific properties of this compound, such as its dipole moment and ability to participate in polymerization or surface modification reactions, could make it a candidate for:
Functional Polymers: Incorporation into polymers to impart specific electronic or optical properties.
Surface Modification: Use as a linker to functionalize surfaces, for example, in the development of new stationary phases for chromatography or in the creation of functionalized nanoparticles.
Crystal Engineering: Studying its crystal packing and intermolecular interactions could lead to the design of new crystalline materials with interesting properties.
Interdisciplinary Research Opportunities
The unique combination of a reactive chloromethyl group and a versatile nicotinonitrile scaffold in this compound opens up numerous opportunities for interdisciplinary research:
Chemical Biology: The compound could be used as a starting point for the design of chemical probes to study biological pathways. The chloromethyl group can react with nucleophilic residues in proteins, allowing for the covalent labeling and identification of new drug targets.
Medicinal Chemistry and Drug Discovery: The nicotinonitrile scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in several approved drugs. researchgate.netbohrium.comekb.eg Systematic derivatization of this compound could lead to the discovery of new lead compounds for a variety of diseases. Recent reviews have highlighted the importance of the pyridine nucleus in the development of new therapeutic agents. nih.govnih.gov
Supramolecular Chemistry: The ability of the nitrile and pyridine nitrogen to participate in hydrogen bonding and metal coordination could be exploited in the design of novel supramolecular assemblies, such as metal-organic frameworks (MOFs) or self-assembled monolayers.
Nanotechnology: The compound could be used to functionalize nanomaterials, such as quantum dots or carbon nanotubes, to enhance their solubility, biocompatibility, or targeting capabilities for biomedical applications. For instance, pyridine-modified materials have been explored for their adsorption properties. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
